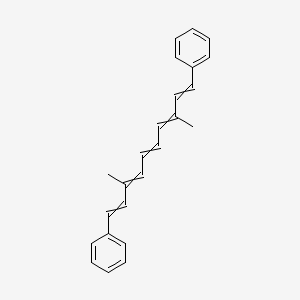
1,1'-(3,8-Dimethyldeca-1,3,5,7,9-pentaene-1,10-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(3,8-Dimethyldeca-1,3,5,7,9-pentaene-1,10-diyl)dibenzene is an organic compound characterized by its unique structure, which includes a deca-pentaene chain with two benzene rings attached at either end
Méthodes De Préparation
The synthesis of 1,1’-(3,8-Dimethyldeca-1,3,5,7,9-pentaene-1,10-diyl)dibenzene typically involves a multi-step process. The synthetic route often starts with the preparation of the deca-pentaene chain, followed by the attachment of the benzene rings. Common reagents used in the synthesis include alkenes and aromatic compounds, with reaction conditions often involving catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1,1’-(3,8-Dimethyldeca-1,3,5,7,9-pentaene-1,10-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, with reagents such as halogens or nitrating agents leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
1,1’-(3,8-Dimethyldeca-1,3,5,7,9-pentaene-1,10-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a model compound for studying conjugated systems and their reactivity.
Biology: Research into its potential biological activity, including its interactions with biological molecules, is ongoing.
Medicine: There is interest in its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 1,1’-(3,8-Dimethyldeca-1,3,5,7,9-pentaene-1,10-diyl)dibenzene exerts its effects involves its interaction with molecular targets through its conjugated system. The compound can participate in various chemical reactions due to the presence of multiple double bonds, which can interact with other molecules and influence their reactivity. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds to 1,1’-(3,8-Dimethyldeca-1,3,5,7,9-pentaene-1,10-diyl)dibenzene include other conjugated systems with benzene rings, such as:
- 1,1’-(3,7-Dimethylocta-1,3,5,7-tetraene-1,8-diyl)dibenzene
- 1,1’-(3,9-Dimethyldeca-1,3,5,7,9-pentaene-1,10-diyl)dibenzene
These compounds share similar structural features but differ in the length and substitution pattern of the conjugated chain. The uniqueness of 1,1’-(3,8-Dimethyldeca-1,3,5,7,9-pentaene-1,10-diyl)dibenzene lies in its specific arrangement of double bonds and methyl groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
1884-48-6 |
|---|---|
Formule moléculaire |
C24H24 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
(3,8-dimethyl-10-phenyldeca-1,3,5,7,9-pentaenyl)benzene |
InChI |
InChI=1S/C24H24/c1-21(17-19-23-13-5-3-6-14-23)11-9-10-12-22(2)18-20-24-15-7-4-8-16-24/h3-20H,1-2H3 |
Clé InChI |
WJXBDHOLDQPWIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC=CC=C(C)C=CC1=CC=CC=C1)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (2S,4S,7R,8S,9S,10S,12R,13R,16R,17S,18R)-16-(acetyloxy)-2-[(acetyloxy)methyl]-10-hydroxy-9,13,17-trimethyl-7-(4-methyl-2-oxopent-3-en-1-yl)-6-oxo-5-oxapentacyclo[10.8.0.0^{2,9}.0^{4,8}.0^{13,18}]icos-1(20)-ene-17-carboxylate](/img/structure/B14753321.png)
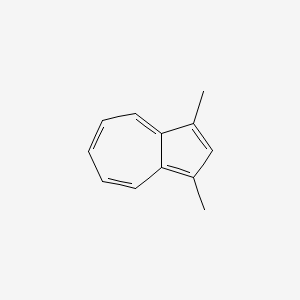
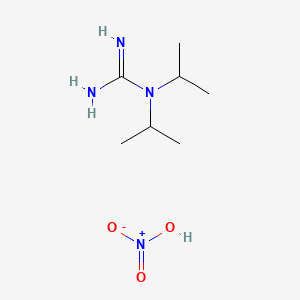

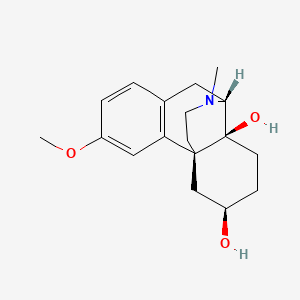
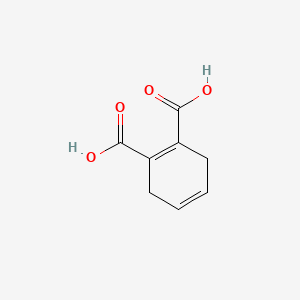
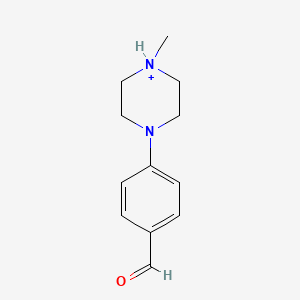
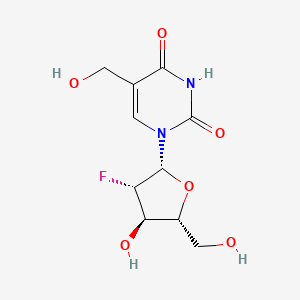
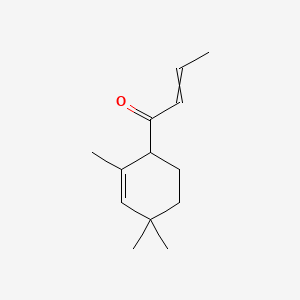
![9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)-](/img/structure/B14753374.png)
![4-[(4-methoxyphenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B14753378.png)
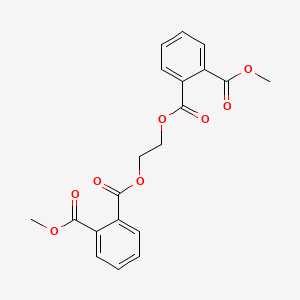
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[(tricyclohexylphosphoranylidene)methyl]ruthenium tetrafluoroborate](/img/structure/B14753382.png)

